Product packaging for 3-isopropyl-1H-indole(Cat. No.:CAS No. 16886-00-3)

3-isopropyl-1H-indole

Cat. No.: B097694
CAS No.: 16886-00-3
M. Wt: 159.23 g/mol
InChI Key: ZFDQHODXVZRPFG-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indole is a substituted indole derivative that serves as a privileged scaffold in medicinal chemistry and pharmaceutical research . The indole nucleus is a fundamental structure in drug discovery due to its presence in a wide array of biologically active compounds and natural products, including the amino acid tryptophan and the neurotransmitter serotonin . Researchers value this core structure for its ability to interact with diverse biological targets, making it a versatile template for developing novel therapeutic agents . Indole derivatives demonstrate a broad spectrum of pharmacological activities, which has cemented their importance in scientific investigation. Key research areas for indole-based compounds include their application as antiviral agents against targets such as HIV, Influenza, and Hepatitis . Furthermore, the indole scaffold is widely explored for its potential in anticancer research, anti-inflammatory studies, antimicrobial assays, and as a foundation for antidiabetic agents . The specific isopropyl substitution at the 3-position presents opportunities for structural diversification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like receptor affinity and selectivity . This compound is a valuable building block for synthesizing more complex molecules and for probing biochemical pathways in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B097694 3-isopropyl-1H-indole CAS No. 16886-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQHODXVZRPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16886-00-3
Record name 3-(propan-2-yl)-1H-indole
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Synthetic Methodologies for 3 Isopropyl 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to 3-Substituted Indoles

Fischer Indole Synthesis and its Variants for 3-Isopropyl-1H-Indole Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of this compound, the logical precursors would be phenylhydrazine and isopropyl methyl ketone (3-methyl-2-butanone).

The mechanism commences with the formation of the phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. wikipedia.org The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. byjus.com In a study focused on the synthesis of indolenine derivatives, the reaction of various tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature afforded the corresponding methyl indolenines in high yields. nih.gov This highlights a practical approach to the direct precursors of this compound.

Precursors Catalyst/Solvent Product Yield Reference
o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketoneAcetic AcidMethyl indoleninesHigh nih.gov
Phenylhydrazine, Isopropyl methyl ketoneIso-butyric acid2,3,3-TrimethylindolenineGood to Excellent scispace.com

A recent study demonstrated the use of iso-butyric acid as a weak organic acid catalyst for the Fischer synthesis of indolenine derivatives, achieving high yields in short reaction times. scispace.com

Madelung Indole Synthesis and Modern Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgbhu.ac.in Historically, conditions have been harsh, often requiring sodium or potassium alkoxides at temperatures between 200-400 °C, which limits its application to the synthesis of simple, robust indoles like 2-methylindoles. wikipedia.orgbhu.ac.in The precursor for this compound via a modified Madelung approach would be N-(o-tolyl)isobutyramide.

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that, upon hydrolysis, yields the indole. wikipedia.org

Modern variations of the Madelung synthesis have been developed to overcome the need for high temperatures. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) (THF) allows the reaction to proceed at much lower temperatures, from -20 to 25 °C. wikipedia.org These milder conditions expand the scope of the Madelung synthesis to include substrates with more sensitive functional groups. A one-pot, two-step modified Madelung synthesis has also been reported for the preparation of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides, demonstrating the versatility of this approach for introducing substituents at the 3-position. nih.gov

Precursor Type Base/Solvent Temperature Key Feature Reference
N-phenylamidesNa/K alkoxides200-400 °CClassical high-temperature conditions wikipedia.org
N-phenylamidesn-BuLi or LDA / THF-20 to 25 °CMilder reaction conditions wikipedia.org
N-(o-tolyl)benzamidesDBN / DMSO100 °COne-pot synthesis of 3-substituted indoles nih.gov

Bartoli Indole Synthesis and Scope for 3-Alkyl Indoles

The Bartoli indole synthesis is a versatile method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the Grignard reagent for nitroarenes. wikipedia.org The use of an isopropenyl Grignard reagent with an appropriate ortho-substituted nitroarene could theoretically lead to a 3-isopropyl-substituted indole.

The proposed mechanism starts with the addition of the Grignard reagent to the nitro group, which, after decomposition, forms a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent adds to the nitroso group. A key step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com The rearranged intermediate then cyclizes and, after reaction with a third equivalent of the Grignard reagent and an acidic workup, yields the final indole product. wikipedia.orgonlineorganicchemistrytutor.com

A significant advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org The choice of a substituted vinyl Grignard reagent allows for the introduction of substituents at the C2 or C3 positions of the indole ring. jk-sci.com

Reactants Key Reagent Product Type Key Mechanistic Step Reference
Ortho-substituted nitroareneVinyl Grignard reagent (3 equiv.)7-Substituted indole wikipedia.orgwikipedia.org-Sigmatropic rearrangement wikipedia.orgonlineorganicchemistrytutor.com
Ortho-substituted nitrosoareneVinyl Grignard reagent (2 equiv.)7-Substituted indole wikipedia.orgwikipedia.org-Sigmatropic rearrangement jk-sci.com

Leimgruber-Batcho Indole Synthesis and Intermediate Functionalization

The Leimgruber-Batcho indole synthesis is a popular and high-yielding two-step process for preparing indoles, especially those unsubstituted at the 2- and 3-positions. wikipedia.org The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine). wikipedia.org This enamine intermediate is then reductively cyclized to the indole using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen. wikipedia.org

While traditionally used for unsubstituted indoles at the pyrrole ring, the Leimgruber-Batcho synthesis has been ingeniously adapted for the synthesis of 3-substituted indoles. tandfonline.com This is achieved by the functionalization of the intermediate enamine. tandfonline.com For instance, the enamine can be carboxylated and then subjected to reductive cyclization to produce 1H-indole-3-carboxylic acid derivatives. scirp.org This approach provides a strategic pathway to introduce an isopropyl group at the 3-position, potentially by reacting the enamine with an appropriate isopropyl-containing electrophile before the reduction and cyclization step.

Starting Material Intermediate Modification for 3-Substitution Final Product Reference
o-Nitrotolueneβ-Dialkylamino-2-nitrostyrene (Enamine)Functionalization of the enamine intermediate3-Substituted 1H-indole tandfonline.comscirp.org

Gassman Indole Synthesis and its Utility for Substituted Indoles

The Gassman indole synthesis is a one-pot reaction that generates substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org This method is particularly useful for preparing indoles with various substitution patterns. chempedia.info To synthesize this compound, one would start with aniline and a β-keto sulfide (B99878) such as 3-methyl-1-(methylthio)butan-2-one.

The reaction mechanism proceeds through several steps. wikipedia.org First, the aniline is oxidized with a reagent like tert-butyl hypochlorite (B82951) (t-BuOCl) to form an N-chloroaniline. wikipedia.org This is followed by the addition of the β-keto sulfide at low temperatures, which forms a sulfonium (B1226848) salt. wikipedia.org A base, such as triethylamine, is then added, which deprotonates the sulfonium salt to create a sulfonium ylide. wikipedia.org This ylide undergoes a rapid wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to form an ortho-substituted aminoketone. wikipedia.orgresearchgate.net This aminoketone then undergoes intramolecular condensation to yield a 3-thiomethylindole. wikipedia.org The final step to obtain the 3-alkyl indole is the removal of the thiomethyl group using a reducing agent like Raney nickel. wikipedia.org

Reactants Key Intermediates Final Step Product Reference
Aniline, β-Keto sulfideN-Chloroaniline, Sulfonium ylide, Ortho-substituted aminoketoneDesulfurization with Raney NickelSubstituted Indole wikipedia.orgresearchgate.net

Sundberg Indole Synthesis

The Sundberg indole synthesis involves the deoxygenation of ortho-nitrostyrenes using trivalent phosphorus compounds, typically triethyl phosphite (B83602), to form indoles. wikipedia.org The starting material for the synthesis of this compound would be an ortho-nitro-isopropenylbenzene derivative.

The mechanism is initiated by the reaction of the trialkyl phosphite with the nitro group, converting it to a nitroso group. wikipedia.org The nitroso group then reacts with the adjacent alkene moiety, leading to the formation of an N-hydroxyindole intermediate after cyclization. wikipedia.org A further deoxygenation step by the phosphite reagent yields the final indole product. wikipedia.org The substitution pattern of the starting o-nitrostyrene determines the substitution in the resulting indole; unsubstituted o-nitrostyrenes tend to yield 3-substituted indoles. researchgate.net

Starting Material Reagent Key Intermediate Product Reference
o-NitrostyreneTrialkyl phosphite (e.g., Triethyl phosphite)N-HydroxyindoleIndole wikipedia.orgresearchgate.net

Contemporary and Catalytic Approaches for this compound

Modern synthetic methods offer significant advantages in terms of efficiency, selectivity, and environmental considerations. These approaches often utilize transition metal catalysts, multicomponent reactions, and green chemistry principles to afford 3-substituted indoles.

Transition Metal-Catalyzed Indole Synthesis (e.g., Palladium, Gold, Ruthenium)

Transition metals like palladium, gold, and ruthenium have emerged as powerful catalysts for the synthesis of indoles. ub.eduresearchgate.netresearchgate.net These metals facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and C-H functionalization, enabling the construction of complex indole structures. researchgate.netresearchgate.netmdpi.com

The Larock indole synthesis is a prominent palladium-catalyzed method for preparing 2,3-disubstituted indoles. ub.edunih.govwikipedia.org This reaction involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org A key feature of the Larock synthesis is its high regioselectivity, where the bulkier substituent of the alkyne typically ends up at the C2 position of the indole ring. ub.edunih.gov To synthesize 3-substituted indoles, a common strategy employs silyl-substituted alkynes. The bulky silyl (B83357) group directs the regioselectivity, placing it at the C2 position, and can be subsequently removed to yield the desired 3-substituted product. nih.gov

The mechanism of the Larock heteroannulation is proposed to involve the following key steps:

Reduction of Pd(II) to Pd(0).

Oxidative addition of the o-iodoaniline to the Pd(0) species.

Coordination and subsequent regioselective syn-insertion of the alkyne into the arylpalladium bond.

Intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle.

Reductive elimination to generate the indole product and regenerate the Pd(0) catalyst. ub.edu

Recent advancements in Larock annulation have focused on expanding the substrate scope and employing more sustainable and economical catalysts, such as nickel. researchgate.net

Alkyne cyclization reactions, in general, are a versatile tool for synthesizing indole rings under various conditions, including metal-free approaches. chim.itmetu.edu.tr These methods often involve the intramolecular cyclization of appropriately substituted anilines bearing an alkyne moiety. chim.it

Direct C-H activation and functionalization have become a powerful and atom-economical strategy for modifying the indole nucleus. nih.govfrontiersin.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the indole ring. Transition metals, particularly palladium and ruthenium, are frequently employed as catalysts in these transformations. mdpi.comfrontiersin.org

For the synthesis of 3-substituted indoles, C-H functionalization can be directed to specific positions. For instance, ruthenium catalysts have been used for the selective functionalization at the C2 position, which can be followed by other transformations to achieve 3-substitution. mdpi.com Iron has also been explored as a less expensive and more environmentally friendly catalyst for the C-H functionalization of indoles. nankai.edu.cn

The development of directing groups has been crucial for achieving high regioselectivity in C-H functionalization reactions of indoles. nih.govfrontiersin.org These directing groups can guide the metal catalyst to a specific C-H bond, enabling selective arylation, alkylation, or other modifications at positions that are typically less reactive, such as C4, C5, C6, and C7. frontiersin.org

Multicomponent Reactions (MCRs) for Direct 3-Substitution

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. ias.ac.inrug.nl This approach offers significant advantages in terms of operational simplicity, time and cost savings, and high atom economy. ias.ac.in

Several MCRs have been developed for the direct synthesis of 3-substituted indoles. researchgate.net A common strategy involves the reaction of an indole, an aldehyde, and a third component, such as an amine or a nucleophile. ias.ac.inmdpi.com For instance, a one-pot, three-component reaction of an indole, an aldehyde, and an N,N-disubstituted aniline can yield 3-arylmethyl indoles. ias.ac.in

Indolium ions, generated in situ from indoles, can also serve as reactive intermediates in MCRs, leading to the formation of diverse indole derivatives. exeter.ac.uk Isocyanide-based MCRs have also proven to be a powerful tool for the synthesis of complex, 3-substituted indole structures. mdpi.comnih.gov

Green Chemistry Methodologies for Indole Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this translates to the use of aqueous media, solvent-free conditions, and reusable catalysts. jsynthchem.com

Aqueous Media: Performing reactions in water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. nih.gov Several methods for indole synthesis have been adapted to aqueous conditions, including the use of reusable catalysts like nanodomain cubic cuprous oxide for the one-pot synthesis of 3-substituted isoindolinones from indoles. rsc.org

Solvent-Free Conditions: Eliminating the use of organic solvents is a key aspect of green chemistry. nih.govjchemlett.comrsc.org Solvent-free syntheses of indole derivatives, such as bis(indolyl)methanes, have been achieved using reusable solid acid catalysts like cellulose (B213188) sulfuric acid at room temperature. tandfonline.com Microwave-assisted, solvent-free methods, like the Bischler indole synthesis, have also been developed, offering improved yields and shorter reaction times. organic-chemistry.orgthieme-connect.com

Reusable Catalysts: The development of heterogeneous and reusable catalysts is crucial for sustainable chemical processes. ias.ac.injsynthchem.com These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. tandfonline.comacs.org Examples include mesoporous solid-based palladium catalysts for the selective C2 arylation of indoles in water and magnetic carbon nitride nanosheets for the synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.comacs.org

Regioselective Synthesis of this compound and Analogues

Achieving regioselectivity is a critical challenge in the synthesis of substituted indoles. For this compound and its analogues, several strategies have been developed to control the position of the isopropyl group.

One approach involves the Friedel-Crafts-type reaction of an indole with an isopropylating agent, although this can sometimes lead to mixtures of products. More controlled methods often rely on pre-functionalized indoles or specific catalytic systems.

For example, a synthetic route to (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde starts with the condensation of 4-fluoro phenacyl chloride with N-isopropylaniline, followed by cyclization with zinc chloride to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.orgrsc.org This demonstrates the introduction of the isopropyl group on the nitrogen atom prior to the formation of the indole ring.

Another method for preparing a 1-isopropyl-indole derivative involves the synthesis of 1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde. xiahepublishing.com

The regioselective synthesis of C6-alkylated indoles has been achieved by taking advantage of electronic and steric effects. researchgate.net While not directly producing this compound, these principles of controlling regioselectivity are broadly applicable.

The table below summarizes some research findings related to the synthesis of isopropyl-substituted indoles.

ProductStarting MaterialsReagents and ConditionsReference
3-(4-fluorophenyl)-1-isopropyl-1H-indole4-Fluoro phenacyl chloride, N-isopropylanilineDMF, then ZnCl2 scirp.orgrsc.org
(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde3-(4-fluorophenyl)-1-isopropyl-1H-indole, 3-(N-methyl-N-phenylamino) acroleinPOCl3, acetonitrile scirp.org
1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, hydrazine hydrateEthanol, H2SO4 (cat.), reflux xiahepublishing.com
3-isopropyl-1,2-dimethyl-indolePhenylhydrazine Hydrochloride, 4-Methyl-pentan-2-one, NaH, IodomethaneNot specified exeter.ac.uk

Reactivity and Functionalization of 3 Isopropyl 1h Indole

Electrophilic Substitution Reactions at the Indole (B1671886) Nucleus (e.g., C-2, C-3, N-1)

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. However, with the C-3 position already occupied by an isopropyl group, electrophilic attack is redirected primarily to the C-2 and N-1 positions.

In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), 3-isopropyl-1H-indole can undergo a 1,2-migration of the isopropyl group from the C-3 to the C-2 position. jst.go.jp This "dance reaction" is an efficient method for synthesizing 2-substituted indoles from their more readily available 3-substituted isomers. The proposed mechanism involves protonation at C-3, which generates a cationic character at the C-2 position, facilitating the migration of the substituent. jst.go.jp This transformation highlights the dynamic nature of the indole core under acidic conditions.

Starting MaterialReagentProductYield (%)Reference
This compoundTfOH2-Isopropyl-1H-indoleGood jst.go.jp
3-Benzyl-1H-indoleTfOH2-Benzyl-1H-indole98 jst.go.jp
3-Cyclohexyl-1H-indoleTfOH2-Cyclohexyl-1H-indoleGood jst.go.jp

This table presents data on the acid-catalyzed migration of substituents from the C-3 to the C-2 position of the indole ring.

As the C-3 position is already substituted in this compound, further direct alkylation or arylation at this site is uncommon. Instead, functionalization strategies often focus on other positions, particularly C-2, or involve reactions that engage the existing C-3 substituent. However, the steric bulk of the isopropyl group can influence the feasibility of such reactions. For instance, in an electrooxidative [3+2] annulation reaction with aniline (B41778) derivatives to form indolo[2,3-b]indoles, the yield was observed to decrease as the steric hindrance of the C-3 alkyl group increased from ethyl to cyclohexyl and then to isopropyl. acs.org This suggests that while functionalization is possible, the isopropyl group presents a significant steric barrier. acs.org

The nitrogen atom (N-1) of the indole ring is a key site for functionalization. It can be readily alkylated, acylated, or protected with various groups to modify the compound's reactivity and solubility, or to introduce specific functionalities. organic-chemistry.orgfiveable.me The use of an N-isopropyl group is a notable feature in the synthesis of the major pharmaceutical agent, fluvastatin. scirp.orgscirp.org

The choice of N-protecting group is crucial for directing subsequent synthetic steps. Common protecting groups for indoles include tosyl (Ts), benzyl (B1604629) (Bn), and various carbamates like tert-butyloxycarbonyl (Boc). rsc.orgyoutube.com These groups can be selectively removed under specific conditions (e.g., Boc with acid, Fmoc with base), an approach known as an orthogonal strategy. organic-chemistry.org For example, in the synthesis of diaminoindoles, a triisopropylsilyl (TIPS) group was used to protect the indole nitrogen, facilitating lithiation at the C-4 position. acs.org In other syntheses, a methoxymethyl (MOM) group was found to be effective and could be cleaved when necessary with trifluoroacetic acid (TFA). acs.org

N-Protecting GroupIntroduction Reagent ExampleCleavage Condition ExampleReference
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic acid (TFA) youtube.com
Cbz (Benzyloxycarbonyl)Benzyl chloroformateHydrogenolysis youtube.com
MOM (Methoxymethyl)Methoxymethyl chlorideTrifluoroacetic acid (TFA) acs.org
TIPS (Triisopropylsilyl)Triisopropylsilyl chlorideFluoride source (e.g., TBAF) acs.org

This table summarizes common N-protecting groups used in indole chemistry and their typical conditions for introduction and removal.

Direct chemical modification of the C-3 isopropyl group on the this compound scaffold is not a widely reported transformation in the surveyed literature. Synthetic strategies involving this compound predominantly focus on reactions at the indole nucleus itself (N-1, C-2, and the benzene (B151609) ring) or utilize the compound as a building block for more complex structures without altering the isopropyl substituent. Functionalization of N-alkyl groups, such as an N-isopropyl group, has been documented, but this is distinct from reactions on the C-3 side chain. nih.gov The chemical stability of the isopropyl group's C(sp³)-H bonds makes it less reactive compared to the versatile indole core.

Oxidative and Reductive Transformations of this compound Derivatives

Indole derivatives can undergo a variety of oxidative and reductive reactions. The oxidation of 1-isopropyl-1H-indole-2,3-dione, a derivative of this compound, can be achieved using various oxidizing agents. Conversely, the dione (B5365651) can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Reduction of the indole core itself is a common transformation. For instance, substituted indoles can be hydrogenated to form the corresponding indolines. dicp.ac.cn This is often achieved using palladium catalysts and a hydrogen source. Such reductive processes are key steps in the synthesis of various alkaloids and pharmacologically active compounds. rsc.orgchimia.ch For example, a cascade reaction involving condensation, reductive alkylation, and asymmetric hydrogenation has been developed to synthesize chiral 2,3-disubstituted indolines from aminoketones and aldehydes. dicp.ac.cn

Cyclization Reactions and Annulation Strategies Involving this compound

This compound and its derivatives are valuable precursors in cyclization and annulation reactions to construct polycyclic heterocyclic systems. These reactions expand the molecular complexity and provide access to novel scaffolds with potential biological activity.

A notable example is the electrooxidative [3+2] annulation between 3-substituted indoles, including this compound, and aniline derivatives. acs.org This method, which avoids chemical oxidants and metal catalysts, yields functionalized indolo[2,3-b]indoles. The reaction proceeds through the generation of radical cations of both the indole and aniline, followed by a regioselective combination. acs.org

Furthermore, derivatives of this compound are key intermediates in building complex ring systems. In the synthesis of the cholesterol-lowering drug fluvastatin, a 3-(4-fluorophenyl)-1-isopropyl-1H-indole core undergoes a Vilsmeier-Haack-type reaction with 3-(N-methyl-N-phenylamino)acrolein to append an acrylaldehyde side chain at the C-2 position. scirp.orgscirp.org This functionalized intermediate is then elaborated to form the final drug structure. Other strategies include radical-initiated cascade cyclizations to form pyrrolo[1,2-a]indol-3-ones and metal-catalyzed [3+3] annulations to create spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. nih.govmdpi.com

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of this compound derivatives as synthetic intermediates is prominently demonstrated in the industrial synthesis of fluvastatin. scirp.orgstackexchange.comgoogle.com In this process, 3-(4-fluorophenyl)-1-isopropyl-1H-indole serves as the central scaffold upon which the characteristic heptenoic acid side chain is constructed. scirp.orgresearchgate.net The synthesis involves a sequence of reactions including a Vilsmeier-Haack formylation at C-2, followed by further chain extension and stereoselective reductions to install the required dihydroxy acid moiety. google.com

Beyond fluvastatin, the functionalized indole core is a recurring motif in a vast array of natural products and bioactive molecules, including alkaloids and potential anticancer agents. rsc.orgchimia.ch The ability to selectively functionalize the indole ring at various positions allows chemists to use it as a template for building complex molecular architectures. For example, the development of cyclization and annulation strategies, such as the synthesis of indolo[2,3-b]indoles, opens pathways to novel compounds with potential applications in medicinal chemistry. acs.org

Advanced Spectroscopic and Computational Studies of 3 Isopropyl 1h Indole

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-isopropyl-1H-indole, elucidating the connectivity of its atoms, and analyzing its functional groups.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY for stereochemistry)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary data on the chemical environment of the hydrogen and carbon atoms.

¹H NMR data, recorded on a 600 MHz instrument in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the indole (B1671886) ring and the isopropyl substituent. rsc.org The N-H proton of the indole ring typically appears as a broad singlet around δ 8.08 ppm, while the aromatic protons resonate between δ 7.11 and 7.67 ppm. The methine proton of the isopropyl group shows a septet at approximately δ 3.23 ppm, with the adjacent methyl protons appearing as a doublet around δ 1.45 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate the signals of directly bonded ¹H and ¹³C atoms, confirming their connectivity. While specific Nuclear Overhauser Effect Spectroscopy (NOESY) data for this compound is not extensively reported, this technique is invaluable for determining through-space correlations between protons, which would be critical for analyzing the stereochemistry and conformational preferences of more complex derivatives.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.88 s - N-H
7.67 d 7.9 Ar-H
7.36 d 8.1 Ar-H
7.19 t 7.5 Ar-H
7.11 t 7.5 Ar-H
6.96 d 2.0 H-2
3.23 sept 6.9 -CH(CH₃)₂
1.45 d 6.9 -CH(CH₃)₂

Data sourced from a 600 MHz spectrum. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature a sharp absorption band around 3400-3420 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene (B151609) and pyrrole (B145914) rings typically absorb in the 1600-1450 cm⁻¹ region. While detailed Raman spectra are not commonly published, they would provide complementary information, particularly for the non-polar C-C bonds of the aromatic system.

Table 2: Expected IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3415 N-H Stretch Indole N-H
3100-3000 C-H Stretch Aromatic C-H
2960-2870 C-H Stretch Isopropyl C-H
1600-1450 C=C Stretch Aromatic Ring

Data is based on typical values for these functional groups and data from related indole compounds. rsc.org

Mass Spectrometry Techniques (e.g., HRMS, fragmentation patterns)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this compound with high precision, confirming its molecular formula as C₁₁H₁₃N. rsc.org

The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 159. A characteristic and often base peak in the spectrum occurs at m/z 144, resulting from the loss of a methyl radical (•CH₃) from the isopropyl group. Another significant fragmentation involves the loss of the entire isopropyl group, leading to a peak at m/z 116. soton.ac.uk

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/z Relative Intensity Ion
159 Moderate [M]⁺•
144 High [M - CH₃]⁺
116 Moderate [M - C₃H₇]⁺

Fragmentation patterns can vary based on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. Although this compound is a colorless oil at room temperature, which makes single-crystal X-ray diffraction challenging for the parent compound, this technique has been successfully applied to its derivatives. rsc.orggoogle.com For instance, the crystal structures of various substituted this compound compounds have been determined, confirming the planarity of the indole ring system and the tetrahedral geometry of the isopropyl group's central carbon. epo.orggoogle.com These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding involving the indole N-H group, in the solid state. caltech.edu

Theoretical and Computational Chemistry Investigations

Computational chemistry offers deep insights into the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can accurately predict the optimized geometry of this compound, including bond lengths and angles, which typically show excellent agreement with experimental data where available. researchgate.net

These theoretical studies are also used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information is vital for predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the calculated electron density helps to explain the reactivity of the indole ring, particularly at the C2 and C3 positions. DFT calculations have been used to support experimental findings and to understand the mechanisms of reactions involving this compound and its derivatives. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the FMO analysis, typically performed using Density Functional Theory (DFT) calculations, provides insights into its electronic characteristics. kfupm.edu.saresearchgate.net In indole derivatives, the charge density of the HOMO is generally distributed over the indole ring, particularly the pyrrole moiety, indicating its electron-donating nature. researchgate.net Conversely, the LUMO is also typically localized over the aromatic system.

The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. A small HOMO-LUMO energy gap suggests high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer, which can be a key factor in nonlinear optical (NLO) properties. Studies on various 3-substituted indoles have shown that the nature of the substituent can modulate the HOMO-LUMO gap. rsc.org The electron-donating isopropyl group at the C3 position is expected to influence the electron density and energy levels of the frontier orbitals compared to the unsubstituted indole.

Global reactivity descriptors, which provide a quantitative measure of reactivity, can be calculated from the HOMO and LUMO energy values. researchgate.netnih.gov These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Indole Derivatives

Compound/SystemE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis Set
Indole Derivative -5.9636-2.48573.4788DFT/B3LYP/6-31++G(d,p)
3-ethoxyphenyl boronic acid researchgate.net--5.15DFT
4-ethoxyphenyl boronic acid researchgate.net--5.23DFT
Indole Derivative (TNIC) researchgate.net---B3LYP-D3(BJ)/6-311++(2d,2p)

This table presents data from related compounds to illustrate typical values obtained through FMO analysis. The exact values for this compound would require specific computational calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.defrontiersin.org It is an effective tool for identifying the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. uni-muenchen.de

Typically, the color-coding follows this convention:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or zero potential.

The potential decreases in the order of blue > green > yellow > orange > red. frontiersin.orgresearchgate.net

For this compound, the MEP map would reveal specific reactive sites. The region around the nitrogen atom of the indole ring is expected to show a negative potential (red or yellow), characteristic of a nucleophilic site, due to the lone pair of electrons on the nitrogen. tandfonline.comnih.gov This site is therefore a likely proton acceptor. uni-muenchen.de The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The π-electron-rich indole ring system would also contribute to the negative potential above and below the plane of the ring. The isopropyl group, being an alkyl substituent, is generally electronically neutral to slightly electron-donating and would likely be in the green to yellow range.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, such as receptors or substrates, which is a critical step in computational drug design and reactivity studies. nih.gov

Table 2: Color Scheme for MEP Map Interpretation

ColorElectrostatic PotentialType of Reactivity
RedMost NegativeNucleophilic / Prone to Electrophilic Attack
OrangeModerately NegativeNucleophilic / Prone to Electrophilic Attack
YellowSlightly NegativeNucleophilic / Prone to Electrophilic Attack
GreenNeutral-
BluePositiveElectrophilic / Prone to Nucleophilic Attack

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unibo.it For any flexible molecule, multiple conformers may exist, each with a different potential energy. The goal of energy minimization, a computational chemistry process, is to find the most stable conformation, known as the global energy minimum, which corresponds to the most populated and likely structure of the molecule under given conditions. nih.gov

In the case of this compound, conformational flexibility arises primarily from the rotation of the isopropyl group around the single bond connecting it to the C3 position of the indole ring. While the indole ring itself is a rigid, planar structure, the C-C bond allows the three methyl groups of the isopropyl substituent to adopt various orientations relative to the ring.

The conformational analysis would involve systematically rotating the isopropyl group and calculating the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable conformers (staggered arrangements) and energy maxima correspond to transition states (eclipsed arrangements). The energy differences between conformers are typically small, often within a few kcal/mol. acs.org

The most stable conformer will be the one that minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the indole ring, particularly the hydrogen atom at the C4 position and the N-H group. Computational methods like DFT or molecular mechanics force fields (e.g., OPLS3E) are employed to perform these energy calculations and identify the lowest energy structure. nih.gov Identifying the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its biological activity and how it fits into a receptor's binding pocket. acs.org

Non-Covalent Interactions and Supramolecular Chemistry

Supramolecular chemistry is the field of chemistry that studies chemical systems composed of multiple molecules, focusing on the weaker, reversible non-covalent interactions that hold them together. fortunejournals.comvu.nl These interactions, while individually less strong than covalent bonds, collectively play a critical role in molecular recognition, self-assembly, and biological processes. uclouvain.beharvard.edu

This compound possesses several features that enable it to participate in a variety of non-covalent interactions:

Hydrogen Bonding: The most significant interaction for this compound is hydrogen bonding. The N-H group of the indole ring is a potent hydrogen bond donor, while the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. mdpi.com This allows the molecule to interact with itself (self-assembly) or with other hydrogen-bonding molecules like water, proteins, or DNA. harvard.edu

π-π Stacking: The aromatic indole ring is electron-rich, making it capable of engaging in π-π stacking interactions. This occurs when two aromatic rings align face-to-face or face-to-edge, an interaction driven by a combination of electrostatic and van der Waals forces. Such interactions are crucial for the stability of protein structures and the binding of ligands to receptors.

Van der Waals Forces: These are weaker, non-specific interactions that include dispersion forces (London forces) and dipole-dipole interactions. The entire this compound molecule, including the alkyl side chain, will participate in van der Waals interactions with neighboring molecules. fortunejournals.com

The interplay of these non-covalent forces governs the supramolecular chemistry of this compound, dictating its physical properties like melting and boiling points, its solubility, and its behavior in biological systems. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.comresearchgate.net

Mechanistic Biological Investigations of 3 Isopropyl 1h Indole and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Isopropyl-1H-Indole Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. europeanpharmaceuticalreview.com For this compound and its analogues, these studies have provided valuable insights into the roles of the isopropyl group and various substituents on the indole (B1671886) core.

The isopropyl group at the 3-position of the indole ring can significantly influence how the molecule interacts with biological targets. Its size, shape, and lipophilicity can affect both binding affinity and selectivity for specific receptors. For instance, in a series of 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, the introduction of a 3-(2-propyl) substituent in the imidazolidinone ring led to a 3- to 8-fold reduction in binding to α1 adrenoceptors, with little to no effect on 5-HT2 and D2 receptor affinities. nih.gov This suggests that the isopropyl group can impart selectivity by sterically hindering binding to certain receptors while permitting interaction with others.

In another study focusing on atorvastatin (B1662188) analogues, modification of the isopropyl group affected species selectivity. researchgate.net Specifically, certain modifications to the isopropyl moiety resulted in compounds that were selective inhibitors of A. thaliana HMG-CoA reductase (AtHMG1) over the human form (HsHMGCR). researchgate.net This highlights the potential of the isopropyl group to be a key determinant in achieving species-specific or receptor-subtype-selective compounds.

The replacement of isopropyl groups with cycloalkyl groups of varying sizes has also been explored to understand the influence on receptor binding. researchgate.net The cyclopropyl (B3062369) group can be considered a cyclic analogue of the isopropyl group, and its incorporation, along with other cycloalkyl units, can modulate the binding properties of the parent compound towards its target. researchgate.net

Modifications to the N-1 position and the benzene (B151609) ring of the indole nucleus have been shown to have a profound impact on the biological activity of this compound analogues.

N-1 Position:

In a series of 5-HT6 receptor agonists, an unsubstituted indole N-1 was found to be essential for potent agonist properties. bohrium.com

Alkylation at the N-1 position generally decreased 5-HT6 receptor affinity. bohrium.com

However, the introduction of a benzenesulfonyl group at the N-1 position switched a full agonist into a 5-HT6 receptor antagonist. bohrium.com

For inhibitors of the Ras-related signaling pathway, the substituent on the indole nitrogen plays an important role in their inhibitory potential. nih.gov

Benzene Ring:

In the same series of 5-HT6 receptor agonists, halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole ring were found to be crucial for potent agonist activity. bohrium.com

For a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles, larger substituents at the 6-position, such as an isopropyl group, considerably reduced activity as 5-HT2 antagonists, while smaller groups like 6-fluoro led to unselective compounds. nih.gov

High potency and selectivity for 5-HT2 receptors were achieved with medium-large substituents like 6-chloro, 6-methyl, and 6-trifluoromethyl. nih.gov

The following table summarizes the influence of substituents on the biological activity of certain indole derivatives.

Compound Series Position of Substitution Substituent Effect on Biological Activity Reference
1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinonesImidazolidinone ring3-(2-propyl)Reduced binding to α1 adrenoceptors nih.gov
1-phenyl-3-(4-piperidinyl)-1H-indolesIndole 6-positionIsopropylReduced 5-HT2 antagonist activity nih.gov
1-phenyl-3-(4-piperidinyl)-1H-indolesIndole 6-positionFluoroUnselective compounds nih.gov
1-phenyl-3-(4-piperidinyl)-1H-indolesIndole 6-positionChloro, Methyl, TrifluoromethylHigh potency and selectivity for 5-HT2 receptors nih.gov
2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesIndole N-1UnsubstitutedEssential for potent 5-HT6 receptor agonism bohrium.com
2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesIndole N-1Alkyl groupsDecreased 5-HT6 receptor affinity bohrium.com
2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesIndole N-1Benzenesulfonyl groupSwitched from agonist to antagonist at 5-HT6 receptor bohrium.com
2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesIndole 5-positionFluoro, Chloro, BromoEssential for potent 5-HT6 receptor agonism bohrium.com

In Vitro Biochemical and Cellular Pathway Studies

In vitro studies are essential for elucidating the specific biochemical and cellular mechanisms through which this compound and its derivatives exert their biological effects. These studies often involve enzyme inhibition assays, receptor binding assays, and the investigation of cellular signaling pathways.

Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the kinetics and mechanism of this inhibition is key to their development as potential therapeutic agents. Enzyme inhibition can be broadly classified as reversible or irreversible. du.ac.in Reversible inhibition can be further categorized into competitive, noncompetitive, and uncompetitive inhibition, each with a distinct kinetic profile. sci-hub.selibretexts.org

For example, cysmethynil (B1669675), an indole derivative, has been shown to be a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the Ras signaling pathway. nih.gov The Ki for cysmethynil was determined to be 2.2 ± 0.5 μM. nih.gov The type of inhibition can be determined by analyzing plots of enzyme velocity versus substrate concentration in the presence of the inhibitor. nih.gov

Some indole derivatives have also shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The following table provides a simplified overview of the types of reversible enzyme inhibition.

Type of Inhibition Inhibitor Binding Site Effect on Vmax Effect on Km
CompetitiveActive siteNo changeIncreases
NoncompetitiveAllosteric site (enzyme or enzyme-substrate complex)DecreasesNo change
UncompetitiveEnzyme-substrate complexDecreasesDecreases

Receptor binding assays are a fundamental tool for characterizing the interaction of ligands, such as this compound derivatives, with their receptor targets. merckmillipore.comrevvity.com These assays, often using radiolabeled ligands, can determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) and selectivity of a compound for a particular receptor. nih.gov

For instance, N-isopropyl-1H-indole-2-carboxamide has been identified as a negative allosteric modulator of the dopamine (B1211576) D2 receptor. nih.gov Radioligand binding displacement assays were used to characterize its binding and function at this receptor. nih.govcore.ac.uk

The data from these assays are crucial for SAR studies, helping to guide the design of new compounds with improved potency and selectivity. europeanpharmaceuticalreview.com

The binding of this compound derivatives to their molecular targets, be it enzymes or receptors, can trigger a cascade of events that modulate cellular signaling pathways. These pathways are complex networks that control various cellular processes, including proliferation, differentiation, and apoptosis. google.com

A significant area of research has been the ability of indole derivatives to interfere with the Ras-related signaling pathway, which is often aberrantly activated in cancer. nih.gov Indole-based inhibitors can target several points in this pathway, including:

Inhibition of Icmt, preventing Ras membrane localization.

Interference with SOS-mediated nucleotide exchange.

Inhibition of the phosphorylation of downstream effectors in the Ras-GTP/Raf/MAPK pathway. nih.gov

By modulating these pathways, this compound and its derivatives can exert a range of cellular effects, including the suppression of cancer cell growth.

Investigation of Anti-Microbial Mechanisms (e.g., Efflux Pump Inhibition)

Derivatives of this compound have been investigated for their anti-microbial properties, with a significant focus on their ability to inhibit bacterial efflux pumps. These pumps are a primary mechanism of antimicrobial resistance, actively expelling antibiotics from the bacterial cell.

One of the key targets for indole derivatives is the NorA efflux pump in Staphylococcus aureus, a notorious human pathogen frequently associated with multi-drug resistance. nih.gov Studies have shown that certain indole derivatives can effectively inhibit this pump. nih.gov The mechanism of inhibition is often demonstrated through assays that monitor the accumulation of fluorescent substrates of the NorA pump, such as ethidium (B1194527) bromide (EtBr) and the antibiotic norfloxacin. nih.gov In the presence of an effective indole-based efflux pump inhibitor (EPI), the fluorescence inside bacterial cells increases, signifying that the substrate is being retained and not expelled. nih.gov This inhibition of efflux has been observed to be significantly reduced when glucose is added, which re-energizes the pumps and promotes active efflux, confirming the mechanism of action. nih.gov

Further research has identified specific indole compounds, such as 2-(2-Aminophenyl) indole (RP2), as potent EPIs against S. aureus. frontiersin.org In addition to demonstrating increased EtBr accumulation, these compounds show synergistic activity with conventional antibiotics. frontiersin.org The inhibition of efflux pumps can also lead to extended post-antibiotic effects and lower the concentration of antibiotics required to prevent the emergence of resistant mutants. frontiersin.org The direct interaction with the efflux pump has been supported by in silico docking studies, which predict the binding of these indole derivatives to the active site of the NorA protein. frontiersin.org

Beyond efflux pump inhibition in S. aureus, other anti-microbial mechanisms have been explored for indole derivatives. A novel series of dipeptide derivatives featuring an indole-3-carboxylic acid conjugate has been synthesized and evaluated. nih.govrsc.org These compounds have shown promising antibacterial and antifungal activity. nih.govrsc.org Molecular docking and dynamics simulations suggest that their mechanism involves targeting essential microbial enzymes like DNA gyrase in bacteria and lanosterol (B1674476) 14-alpha demethylase in fungi. nih.govrsc.org The binding of these derivatives to the active sites of these enzymes disrupts critical cellular processes, leading to microbial death. nih.govrsc.org

Compound/Derivative ClassTarget Organism(s)Investigated MechanismKey FindingsCitations
Indole Derivatives (e.g., SMJ-5) Staphylococcus aureus (NorA over-expressing)NorA Efflux Pump InhibitionIncreased accumulation and decreased extrusion of ethidium bromide (EtBr); Potentiation of ciprofloxacin (B1669076) activity. nih.gov
2-(2-Aminophenyl) indole (RP2) Staphylococcus aureusMultidrug Efflux Pump Inhibition (NorA)Exhibited synergistic activity with antibiotics; Increased EtBr accumulation; In silico docking confirmed binding to NorA. frontiersin.org
Indole-3-carboxylic acid dipeptide conjugates E. coli, P. aeruginosa, S. pyogenes, S. aureus, A. niger, C. albicansDNA Gyrase & Lanosterol 14-alpha demethylase InhibitionDocking studies revealed strong binding affinity and interaction with the active sites of target enzymes, correlating with antimicrobial activity. nih.govrsc.org
N-1 substituted indole derivatives Staphylococcus aureusNorA Efflux Pump InhibitionA lipophilic benzyl (B1604629) moiety at the N-1 position was found to be crucial for inhibitory activity. mdpi.com

Investigation of Anti-Cancer Mechanisms (e.g., Tubulin Targeting, Apoptosis Induction)

The anti-cancer potential of this compound derivatives has been extensively studied, with research elucidating multiple mechanisms of action, primarily focusing on the disruption of the microtubule network via tubulin targeting and the induction of programmed cell death (apoptosis). researchgate.net

Tubulin Polymerization Inhibition A significant number of indole derivatives function as anti-cancer agents by interfering with tubulin dynamics. tandfonline.com Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and structure. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger cell death. csic.es

A series of indole-3-glyoxylamides, for example, has been reported as potent tubulin polymerization inhibitors. acs.org These compounds were shown to interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of the mitotic spindle and leading to a cytotoxic effect against various cancer cell lines. acs.org Detailed analysis revealed that these derivatives cause extensive damage to the microtubule network and induce mitotic spindle defects, such as the formation of multipolar spindles. acs.org Similarly, other studies have identified 3-aroylindoles and arylthioindoles that effectively inhibit tubulin polymerization, with some derivatives showing IC₅₀ values in the nanomolar range against cancer cell growth. csic.esmdpi.com Molecular modeling has confirmed that these compounds bind to the colchicine site on β-tubulin, often forming a key hydrogen bond between the indole N-H group and the amino acid residue Thr179. csic.es

Apoptosis Induction In addition to disrupting microtubule function, many indole derivatives exert their anti-cancer effects by inducing apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. The mechanisms of apoptosis induction are varied and can be triggered by different cellular signals.

For instance, certain N-substituted indole derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting key regulatory proteins like cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2. tandfonline.com Inhibition of Bcl-2 disrupts the protection of the mitochondrial membrane, leading to the release of pro-apoptotic factors. Other derivatives, such as N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)amines, induce apoptosis by activating executioner proteins like PARP and caspase-3. sci-hub.se The cleavage and activation of these proteins are hallmark indicators of apoptosis. Furthermore, some di(1H-indol-3-yl)methylbenzene (DIM-arene) compounds have been reported to induce apoptosis in colon and prostate cancer cells, demonstrating efficacy in animal xenograft models. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Investigated MechanismKey FindingsCitations
Indole-3-glyoxylamides Head and Neck CancerTubulin Polymerization InhibitionPotent inhibition of tubulin polymerization; Interaction with colchicine binding site; Induced mitotic spindle defects. acs.org
[(N-alkyl-3-indolylmethylene)hydrazono]oxindoles HCT-116, MCF-7, HepG2Apoptosis Induction, CDK2/Bcl-2 InhibitionHybrid compound 8a (N-propyl) showed potent inhibition of CDK2 and Bcl-2 proteins, leading to apoptosis. tandfonline.com
N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)amine derivative Hematologic MalignanciesApoptosis InductionArrested the cell cycle and induced apoptosis via activation of PARP and caspase 3. sci-hub.se
Arylthioindoles (ATIs) MCF-7 (Breast Cancer)Tubulin Polymerization InhibitionPotent inhibition of tubulin polymerization and cell growth; Molecular modeling showed binding in the colchicine site. csic.es
Di(1H-indol-3-yl)methylbenzenes (DIM-arenes) Colon and Prostate CancerApoptosis InductionInduced apoptosis in cancer cells and reduced tumor growth in xenograft models. nih.gov

Other Mechanistic Studies (e.g., Anti-inflammatory, Neuroprotective, Antioxidant)

Beyond their anti-microbial and anti-cancer properties, derivatives of this compound are being explored for a range of other therapeutic applications, including anti-inflammatory, neuroprotective, and antioxidant activities.

Anti-inflammatory Mechanisms Several indole derivatives have demonstrated significant anti-inflammatory effects. A key mechanism identified is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a central role in inflammation and pain. ajchem-a.com For example, novel 3-ethyl-1H-indole derivatives containing an imidazolidinone pharmacophore have been synthesized and shown to act as selective COX-2 inhibitors. ajchem-a.com In vivo studies using rat paw edema models confirmed that these compounds significantly reduce inflammation. ajchem-a.com The anti-inflammatory properties of indole derivatives are also linked to their ability to modulate various inflammatory pathways. smolecule.com

Neuroprotective Mechanisms The neuroprotective potential of indole derivatives is an area of growing interest, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com The mechanisms are often multifaceted. One notable compound, Indole-3-Propionic Acid (IPA), a metabolite of tryptophan, is known for its neuroprotective, anti-inflammatory, and antioxidant effects. mdpi.com It may mitigate the neuroinflammation and oxidative stress associated with conditions like migraine. mdpi.com Other synthetic indole hybrids have shown the ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com This protective effect is often more pronounced than that of established drugs like donepezil. mdpi.com

Antioxidant Mechanisms The antioxidant activity of indole derivatives is a fundamental property that contributes to their other biological effects, including neuroprotection. The primary mechanism is often a Hydrogen Atom Transfer (HAT) process. mdpi.com The indole scaffold, specifically the hydrogen atom on the nitrogen of the pyrrole (B145914) ring, can be donated to neutralize free radicals, forming a resonance-stabilized indolyl radical in the process. mdpi.commdpi.com Structural modifications near the indole nitrogen are crucial for this free-radical scavenging efficiency. mdpi.com The antioxidant capacity of various indole derivatives has been quantified using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS, and FRAP, confirming their ability to scavenge free radicals and reduce oxidative species. mdpi.com

ActivityCompound/Derivative ClassInvestigated MechanismKey FindingsCitations
Anti-inflammatory 3-Ethyl-1H-indole derivativesSelective COX-2 InhibitionStrong binding affinity to COX-2 predicted by docking; Significant reduction of inflammation in vivo. ajchem-a.com
Neuroprotective Indole-donepezil-like hybridsProtection against Oxidative StressPreserved the integrity of SH-SY5Y cells against H₂O₂-induced stress, showing a more pronounced effect than donepezil. mdpi.com
Neuroprotective Indole-3-Propionic Acid (IPA)Anti-inflammatory, AntioxidantNegatively correlated with migraine attack frequency, suggesting a protective role against neuroinflammation and nitrosative stress. mdpi.com
Antioxidant Substituted hexahydropyridoindolesHydrogen Atom Transfer (HAT) / Free Radical ScavengingThe indole nitrogen is the center of antioxidant activity, donating a hydrogen atom to form a stabilized radical. mdpi.com
Antioxidant C3-substituted indole derivativesHydrogen Atom Transfer (HAT)The hydrogen on the N1 atom is key to the HAT mechanism; substitution at this position can reduce cytoprotective activity. mdpi.com

In Silico Approaches to Biological Activity Prediction and Target Identification

Computational, or in silico, methods are integral to modern drug discovery, enabling the rapid prediction of biological activity and the identification of molecular targets. For this compound and its derivatives, these approaches have been pivotal in rationalizing structure-activity relationships (SAR) and guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indole derivative) when bound to a second molecule (a receptor, typically a protein target). Molecular dynamics (MD) simulations further refine this by simulating the movements of the atoms in the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.

These methods have been widely applied to understand how indole derivatives exert their biological effects. For example, in the context of antimicrobial activity, docking studies of indole-3-carboxylic acid conjugates have been performed with the bacterial enzyme DNA gyrase and the fungal enzyme lanosterol-14-alpha demethylase. nih.govrsc.org These simulations revealed encouraging binding affinities and detailed intermolecular interaction networks, such as π-π stacking with DNA nucleotides and hydrogen bonding with key amino acid residues (e.g., Lys441, Asp461) in the enzyme's active site. nih.govrsc.org Similarly, the efflux pump inhibitor 2-(2-Aminophenyl) indole was docked into a modeled structure of the NorA efflux pump, supporting its role as an EPI. frontiersin.org

In anti-cancer research, docking studies have been crucial for confirming that indole derivatives target the colchicine-binding site of tubulin. mdpi.com For anti-inflammatory applications, docking of 3-ethyl-1H-indole derivatives into the active site of COX-2 predicted strong binding affinities, with scores significantly higher than the reference drug meloxicam (B1676189), thereby rationalizing their observed biological activity. ajchem-a.com MD simulations have provided deeper insights, for instance, by suggesting that specific hydrogen bond interactions with residues like Asp79 in the M. tuberculosis GyrB protein are crucial for the high-affinity binding and inhibitory activity of indole derivatives. acs.org

Derivative ClassProtein TargetIn Silico MethodKey Findings from SimulationCitations
Indole-3-carboxylic acid dipeptide conjugates DNA Gyrase, Lanosterol-14-alpha demethylaseMolecular Docking, MD SimulationsPredicted strong binding affinities and identified key hydrogen bond and π-π stacking interactions within the active sites. nih.govrsc.org
3-Ethyl-1H-indole derivatives Cyclooxygenase-2 (COX-2)Molecular DockingPredicted binding scores (-11.35 to -10.40 kcal/mol) superior to reference drug meloxicam (-6.89 kcal/mol). ajchem-a.com
Indole derivative 14 M. tuberculosis DNA Gyrase B (GyrB)Molecular Dynamics (MD) SimulationsSuggested that hydrogen bond interactions with the residue Asp79 are critical for high-affinity binding and inhibition. acs.org
Hybrid 8a (indole-oxindole conjugate) CDK2, Bcl-2Molecular DockingRevealed significant hydrophobic interactions involving the N-propyl group within the protein active sites. tandfonline.com
2-(2-Aminophenyl) indole (RP2) S. aureus NorA Efflux PumpMolecular DockingPredicted binding of the inhibitor to the active site of the modeled efflux pump structure. frontiersin.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) a molecule must possess to exert a specific biological effect. dovepress.com This "pharmacophore model" then serves as a 3D query in a virtual screening campaign, where large databases of chemical compounds are computationally searched to find new molecules that match the model and are therefore likely to be active. dovepress.com

This strategy has been successfully used to discover novel indole derivatives. For instance, a ligand-based virtual screening was conducted using a known active indole derivative as a template to search for new inhibitors of M. tuberculosis DNA gyrase ATPase. acs.orgnih.gov This workflow, which involved filtering hits based on drug-likeness criteria (like Lipinski's rule of five), successfully identified several new and potent inhibitors from a large compound library. acs.orgnih.gov

In other studies, pharmacophore modeling has been combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. mdpi.com This approach not only identifies active compounds but also aims to predict their biological potency. mdpi.com For example, a pharmacophore model was developed for indole and isatin (B1672199) derivatives targeting beta-amyloid aggregation, a key process in Alzheimer's disease. mdpi.com The model helped to rationalize the structure-activity relationships and guided the synthesis of new, more potent derivatives, such as those with isopropyl and chlorine substituents. mdpi.com These combined computational approaches are powerful tools for refining lead compounds and discovering novel chemical scaffolds with desired therapeutic activities. mdpi.com

Application AreaMethodKey Pharmacophore Features / WorkflowOutcomeCitations
Anti-tuberculosis Ligand-based Virtual ScreeningUsed a known active indole derivative (G24) as a template for a 60% similarity search in the Specs database, followed by filtering.Identification of six new compounds, including indole derivative 14 , with potent inhibitory activity against M. tuberculosis GyrB. acs.orgnih.gov
Anti-Alzheimer's Pharmacophore Modeling & 3D-QSARDeveloped a pharmacophore model to distinguish active vs. inactive inhibitors of Aβ aggregation; identified favorable hydrophobic effects.Guided the design of new indole-3-carbaldehyde hydrazones with improved potency. mdpi.com
CYP11B1 Inhibition Pharmacophore Modeling & 3D-QSARModel contained six hydrophobic regions and one hydrogen bond acceptor atom.Generated models with good predictability for inhibitor bioactivity; provided guidance for designing novel inhibitors. mdpi.com
SIRT-2 Inhibition Pharmacophore Modeling & 3D-QSARAADDH hypothesis: two hydrogen bond acceptors, two hydrogen bond donors, one hydrophobic feature.Derived a 3D-QSAR model with excellent predictive statistics (Q² = 0.9515) for SIRT-2 inhibitors. researchgate.net

Emerging Applications and Research Frontiers

Applications in Catalysis and Organocatalysis

The indole (B1671886) nucleus is a privileged scaffold in the realm of catalysis, frequently participating in a variety of organic transformations. While direct and extensive research on the catalytic applications of 3-isopropyl-1H-indole is limited, its role as a precursor and reactant in catalytic systems has been noted.

One area of interest is in acid-catalyzed migration reactions. Research has shown that 3-substituted indoles, including this compound, can undergo a migration reaction in the presence of a strong acid like triflic acid to yield the corresponding 2-substituted indoles. jst.go.jp In a study exploring the scope of this transformation, this compound was successfully converted to 2-isopropyl-1H-indole in good yield. jst.go.jp This type of reaction is significant as it provides a pathway to synthesize specific isomers of substituted indoles that may be more challenging to produce directly.

Furthermore, derivatives of this compound are key intermediates in the synthesis of pharmacologically active molecules, a process that often relies on catalytic steps. For instance, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a derivative synthesized from a this compound precursor, is a known intermediate in the synthesis of Fluvastatin, a cholesterol-lowering drug. scirp.org The synthesis of this intermediate involves steps such as cyclization reactions that can be facilitated by catalysts. scirp.org

The broader field of organocatalysis often utilizes indole derivatives in asymmetric reactions, such as Friedel-Crafts alkylations. nih.gov While specific data on this compound as a nucleophile in these reactions is not detailed in the available literature, the general reactivity of the indole C3 position suggests its potential in such transformations. The steric bulk of the isopropyl group could influence the stereoselectivity of these reactions, a parameter of great importance in asymmetric synthesis.

Development of Advanced Materials Incorporating this compound Scaffolds

The unique photophysical and electronic properties of the indole ring make it an attractive component for the development of advanced materials, including polymers and organic electronics. Research in this area for this compound is still in its early stages, with more complex derivatives currently showing promise.

For example, chimeric molecules that combine the indole scaffold with other heterocyclic systems, such as benzofuranone, have been synthesized and are being investigated for their applications in materials science. mdpi.com One such compound, 5-isopropyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, has been prepared, demonstrating that the isopropyl-substituted indole moiety can be incorporated into larger, more complex structures with potential material applications. mdpi.com The properties of such materials can be tuned by altering the substituents on the indole ring, with the isopropyl group potentially influencing solubility and packing in the solid state.

While direct polymerization of this compound is not a widely reported area of research, the functionalization of the indole ring at various positions opens up possibilities for creating monomers that can be used in the synthesis of novel polymers with tailored electronic or optical properties.

Chemo-Sensors and Probes

The indole nucleus is a well-known fluorophore, and its derivatives are extensively used in the design of chemosensors for the detection of various ions and molecules. nih.govmdpi.com These sensors often operate on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of an analyte.

While there are no specific reports detailing a chemosensor based on the this compound scaffold, the general principles of indole-based sensor design are applicable. The fluorescence properties of the indole ring can be sensitive to the local environment and to the presence of specific analytes. The development of a sensor would typically involve functionalizing the this compound molecule with a receptor unit that can selectively bind to the target analyte. The binding event would then trigger a change in the fluorescence of the indole core, allowing for detection.

For instance, indole-based fluorescent chemosensors have been successfully developed for the detection of biologically important metal ions like Zn2+. mdpi.com These sensors often feature a receptor that chelates with the metal ion, causing a "turn-on" fluorescence response. The design of such a sensor using a this compound platform would be a logical extension of this existing research. The isopropyl group could potentially fine-tune the photophysical properties and the selectivity of the sensor.

Agrochemical Applications

Indole derivatives are prevalent in agrochemical research due to their diverse biological activities, which include plant growth regulation and pesticidal properties. researchgate.net For example, indole-3-acetic acid is a well-known plant hormone.

The potential for this compound in this sector is suggested by research into its derivatives. For example, 1-isopropyl-1H-indole-3-carbaldehyde is a compound noted for its use in agrochemical research. This indicates that the isopropyl-indole scaffold is of interest to the agrochemical industry.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for 3-Isopropyl-1H-Indole Derivatives

The synthesis of this compound and its analogs is a cornerstone for its continued exploration. Future efforts will likely prioritize methods that are not only efficient but also sustainable, aligning with the principles of green chemistry.

Key areas of development include:

Catalytic C-H Alkylation: Direct C3 alkylation of indoles represents a highly atom-economical approach. Research into metal-free catalysts, such as the triaryl borane (B79455) B(C₆F₅)₃, has shown promise for the direct alkylation of a wide range of indoles using amine-based alkylating agents. acs.org This method exploits the ability of boranes to cleave α-nitrogen C–H bonds, offering a complementary strategy to existing metal-catalyzed reactions. acs.org

Asymmetric Friedel-Crafts Alkylation: For the synthesis of chiral indole (B1671886) derivatives, asymmetric Friedel-Crafts reactions are paramount. The development of novel chiral catalysts, such as aziridine-phosphines used with copper(I) complexes, has enabled the enantioselective alkylation of indoles, achieving high yields and enantioselectivity. mdpi.comlodz.plnih.gov Future work will likely focus on expanding the catalyst library and substrate scope for these transformations. lodz.plnih.gov

Sustainable and Bio-Based Routes: A significant trend is the move away from fossil-based starting materials. A novel approach utilizes lignin, a renewable aromatic biopolymer, as a platform chemical. rsc.orgnih.gov This method involves the functionalization of lignin-derived C2-acetals, followed by catalytic C–N coupling and an acid-catalyzed intramolecular cyclization under mild conditions (MeOH/H₂O), providing a greener pathway to indole synthesis. rsc.orgnih.gov

Biocatalysis: The use of enzymes or whole-cell catalysts offers an environmentally benign alternative to traditional chemical synthesis. mdpi-res.com Baker's yeast, for example, has been employed as a biocatalyst for the Aza-Friedel-Crafts reaction of indoles with imines in ethanol, a green solvent, yielding products with simple workup and high efficiency. researchgate.net The exploration of novel enzymes and the engineering of existing ones could significantly shorten synthetic routes to complex indole derivatives. acs.org

Novel Rearrangement Reactions: Innovative strategies, such as the 1,2-migration of substituents on the indole ring, are being explored. It has been demonstrated that trifluoromethanesulfonic acid can effectively facilitate the migration of an isopropyl group from the C3- to the C2-position of the indole, providing access to 2-substituted indoles that are valuable synthetic intermediates. jst.go.jp

Table 1: Comparison of Modern Synthetic Strategies for Indole Derivatives

Method Key Features Catalyst/Reagent Examples Advantages Reference(s)
Direct C-H Alkylation Metal-free, direct functionalization of the indole C3-position. B(C₆F₅)₃ High atom economy, avoids pre-functionalization. acs.org
Asymmetric Friedel-Crafts Enantioselective C-C bond formation. Chiral aziridine-phosphines, (CuOTf)₂·C₆H₆ Access to optically active compounds. mdpi.comlodz.plnih.gov
Lignin Valorization Uses renewable biomass as a starting material. Pd-catalysts, PTSA Sustainable, green reaction medium (MeOH/H₂O). rsc.orgnih.gov
Biocatalysis Employs enzymes or whole-cell systems. Baker's Yeast Mild conditions, high selectivity, environmentally friendly. mdpi-res.comresearchgate.net
Migration Reaction Isomerization of 3-substituted indoles to 2-substituted indoles. Trifluoromethanesulfonic acid (TfOH) Access to less common substitution patterns. jst.go.jp

Advanced Mechanistic Investigations into Biological Activity

While numerous this compound derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action is crucial for designing next-generation therapeutic agents. researchgate.net

Future research should focus on:

Target Identification and Validation: Pinpointing the specific molecular targets (receptors, enzymes, etc.) is a primary goal. Derivatives have been noted to interact with targets like the aryl hydrocarbon receptor (AhR) and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further studies are needed to confirm these interactions and identify others across different disease models.

Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies are essential to understand how structural modifications to the this compound core affect biological activity. sci-hub.se For instance, studies on indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors revealed that compounds like 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione exhibit potent inhibition. nih.gov

Multi-target Activity: Many complex diseases involve multiple biological pathways. Investigating the potential for indole derivatives to act as multi-target agents is a promising avenue. mdpi.com For example, some indole derivatives have shown activity against both beta-amyloid and tau aggregation, which are hallmarks of Alzheimer's disease, in addition to inhibiting monoamine oxidases. mdpi.comnih.gov

Table 2: Reported Biological Activities of this compound Analogs

Biological Activity Specific Derivative/Class Observed Effect/Mechanism Reference(s)
Anticancer Indole-tethered chromenes Cytotoxic activity against cancer cell lines (IC₅₀ values 7.9-9.1 µM); potential tubulin inhibition. nih.gov
Lignin-derived indoles Promising anticancer activity against human Hep G2 cells. rsc.orgnih.gov
Antimicrobial Schiff base metal complexes Good antimicrobial potential against various bacteria and fungi. xiahepublishing.com
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Activity against MRSA.
Antitubercular Schiff base Mn(II) complex Remarkable activity against Mycobacterium tuberculosis. xiahepublishing.com
Anti-neurodegenerative Indole and isatin (B1672199) derivatives Inhibition of beta-amyloid (Aβ) aggregation. mdpi.comnih.gov
Anti-inflammatory 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Inhibition of COX and LOX enzymes.

Exploration of New Application Domains

The versatility of the this compound scaffold extends beyond pharmaceuticals. Future research is expected to uncover new applications in diverse fields.

Materials Science: Indole-based compounds are being investigated for their electronic properties. For example, 3-Isopropyl-3-(1-imidazolylmethyl)indole is a complex organic molecule with potential applications in organic electronics and photonic devices. smolecule.com Their ability to act as electron acceptors and form stable charge-transfer complexes makes them candidates for use in organic photovoltaic cells.

Chemical Biology and Probe Development: The ability of indole derivatives to interact with specific biological targets makes them suitable for development as chemical probes to study cellular processes. Fluorescently tagged derivatives could be used to visualize biological pathways and protein interactions in real-time.

Agrochemicals: The indole structure is present in plant hormones like indole-3-acetic acid. sci-hub.se This suggests that novel derivatives of this compound could be explored for potential applications as plant growth regulators, herbicides, or fungicides.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the pace of discovery. This integrated approach is crucial for the rational design of novel this compound derivatives.

Predictive Modeling (QSAR and Pharmacophore): Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of new compounds based on their structural features. nih.gov For example, a 3D-QSAR model was developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, which helped identify the key physicochemical features correlated with potency. mdpi.comnih.gov Such models can guide the synthesis of more effective compounds by prioritizing candidates with the highest predicted activity. nih.govresearchgate.net

Molecular Docking and Dynamics: These techniques provide insights into how a molecule binds to its biological target at the atomic level. Molecular docking was used to understand the binding affinity of indole-tethered chromene derivatives to the tubulin protein, and molecular dynamics simulations confirmed the stability of these interactions. nih.gov This information is invaluable for optimizing the structure of a lead compound to enhance its binding and efficacy.

Computationally Guided Pathway Discovery: An integrated approach using bioinformatics, protein structural modeling, and ligand-docking simulations can predict genes and enzymes involved in metabolic pathways. nih.gov This has been used to elucidate the biosynthesis of indole-3-acetic acid and can be applied to discover and engineer novel biosynthetic routes for this compound derivatives. nih.gov

Structural Studies: Experimental techniques like X-ray crystallography provide precise structural data that can be used to validate and refine computational models. The crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate for the drug fluvastatin, has been determined, providing detailed information on its molecular geometry. scirp.org Combining such experimental data with quantum chemical calculations allows for a comprehensive understanding of the molecule's structural and electronic properties. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-isopropyl-1H-indole and its derivatives?

The synthesis of this compound derivatives typically involves Friedel-Crafts alkylation, cyclization, and condensation reactions. For example, a reported method includes:

  • Friedel-Crafts condensation of substituted benzene derivatives (e.g., fluorobenzene) with chloroacetyl chloride using AlCl₃ as a catalyst to form phenacyl chloride intermediates.
  • Cyclization of intermediates (e.g., 1-(4-fluorophenyl)-2-(isopropylamino)ethanone) with ZnCl₂ to yield the indole core.
  • Final condensation with acrolein derivatives in the presence of POCl₃/acetonitrile to introduce functional groups like acrylaldehyde .
    Alternative routes include Pd- or Rh-mediated cross-coupling for aryl-substituted indoles .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methodologies include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.88 ppm for NH in indole derivatives) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in acrylaldehyde derivatives) .
  • X-ray crystallography : Resolves molecular geometry (e.g., planar indole ring with isopropyl substituents) .
  • HRMS : Confirms molecular weight (e.g., m/z 222.1277 for C₁₆H₁₆N) .

Q. What are the primary research applications of this compound derivatives?

These compounds are studied as:

  • Biological probes : Enzyme inhibitors or receptor modulators due to their structural mimicry of tryptophan-based systems .
  • Synthetic intermediates : Versatile building blocks for pharmaceuticals (e.g., fluvastatin intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization involves:

  • Catalyst screening : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in electrophilic substitutions, outperforming FeCl₃ (67%) or AlCl₃ (10%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Elevated temperatures (80°C) reduce reaction times without compromising yield .

Q. What challenges arise in crystallographic studies of this compound derivatives?

Key challenges include:

  • Crystal growth : Slow evaporation of chloroform solutions at room temperature yields suitable single crystals .
  • Disorder in substituents : Bulky isopropyl groups may cause rotational disorder, requiring high-resolution data (e.g., 0.84 Å) for accurate refinement .

Q. How can structure-activity relationships (SAR) be analyzed for bioactivity in indole derivatives?

Methodologies include:

  • Functional group variation : Comparing substituents (e.g., 4-fluorophenyl vs. methyl) to assess binding affinity .
  • Electrophilic substitution patterns : Modifying indole C-3 position to enhance interactions with biological targets (e.g., enzymes) .
  • In silico docking : Validating experimental SAR with computational models .

Q. How should researchers resolve contradictory spectroscopic or synthetic data?

  • Cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak assignments .
  • Reaction reproducibility : Standardize catalysts (e.g., ZnCl₂ vs. POCl₃) to mitigate yield discrepancies .
  • Thermodynamic analysis : Use NIST data (e.g., ΔvapH, Tboil) to verify purity and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.